N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Description
Historical Development of 1,3,4-Thiadiazole Derivatives in Drug Discovery
The 1,3,4-thiadiazole scaffold first gained prominence in the 1950s following the synthesis of acetazolamide, a carbonic anhydrase inhibitor used for glaucoma treatment. Over subsequent decades, researchers systematically explored structural modifications to enhance bioavailability and target affinity. Key milestones include:
| Decade | Development | Biological Activity |
|---|---|---|
| 1960s | Methazolamide derivatives | Diuretics, anticonvulsants |
| 1980s | Sulfamethizole analogs | Antibacterial agents |
| 2000s | VEGFR-2 inhibitors | Anticancer therapeutics |
| 2010s | Hybrid thiadiazole-furan systems | Multitarget kinase modulation |
The introduction of electron-withdrawing groups at the 5-position of the thiadiazole ring, as seen in this compound, marked a significant advancement in optimizing drug-receptor interactions.
Emergence of Furan-Carboxamide Substituted Thiadiazoles as Bioactive Agents
Furan-carboxamide substitution introduces three critical pharmacological advantages:
- Enhanced hydrogen-bonding capacity through the carboxamide moiety
- Improved π-π stacking interactions via the aromatic furan ring
- Tunable lipophilicity via ethyl group substitution at the thiadiazole 5-position
Recent studies demonstrate that these structural features enable potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), with half-maximal inhibitory concentrations (IC50) ranging from 7.4 to 11.5 nM in analogous compounds. The ethyl substituent specifically contributes to:
- Increased metabolic stability compared to methyl analogs
- Optimal steric complementarity with hydrophobic kinase domains
- Modulation of electronic effects on the thiadiazole ring system
Molecular docking simulations reveal that the furan-carboxamide group forms critical hydrogen bonds with Lys868 and Glu885 residues in the VEGFR-2 ATP-binding pocket, while the ethyl group occupies a hydrophobic subpocket typically targeted by tyrosine kinase inhibitors.
Significance in Contemporary Pharmaceutical Research
This compound represents a strategic convergence of three modern drug design principles:
- Fragment-based hybridization : Combining thiadiazole and furan pharmacophores
- Allosteric modulation : Exploiting secondary binding pockets through ethyl substitution
- Polypharmacology : Potential simultaneous inhibition of VEGFR-2 and PDGFR-β based on structural analogs
Ongoing research focuses on:
- Optimizing substituent patterns for blood-brain barrier permeability
- Developing prodrug derivatives to enhance oral bioavailability
- Exploring synergistic effects with immune checkpoint inhibitors
Bioisosteric Relevance of the Thiadiazole Scaffold
The 1,3,4-thiadiazole ring serves as a privileged bioisostere for pyrimidine and 1,2,4-oxadiazole systems through:
| Bioisosteric Property | Thiadiazole Advantage |
|---|---|
| Electronic profile | Superior σ-hole formation for halogen bonding |
| Metabolic stability | Resistance to CYP450-mediated oxidation |
| Solubility | Balanced logP values (1.5-3.0 range) |
| Conformational rigidity | Planar structure enhances target engagement |
Quantum mechanical calculations demonstrate that the thiadiazole sulfur atom increases polar surface area by 12-15% compared to oxadiazole analogs, improving aqueous solubility without compromising membrane permeability. The ethyl group at position 5 further fine-tunes these properties by:
- Donating +I inductive effects to stabilize the thiadiazole π-system
- Creating a chiral center for enantioselective target interactions
- Modulating LogD values across physiological pH ranges
This sophisticated balance of electronic and steric factors positions this compound as a prototype for next-generation kinase inhibitors with improved therapeutic indices.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-2-7-11-12-9(15-7)10-8(13)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQHKLRASOLBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-(5-Ethyl-1,3,4-Thiadiazol-2-Yl)Furan-2-Carboxamide
Multi-Component Dicyclohexylcarbodiimide (DCC)-Mediated Synthesis
The most widely documented method for synthesizing this compound involves a three-component reaction utilizing dicyclohexylcarbodiimide (DCC) as a dehydrating agent. This protocol, adapted from the synthesis of 4-thiazolidinone derivatives, proceeds via the following steps:
Reactants :
- 5-Ethyl-1,3,4-thiadiazol-2-amine (heteroaryl amine)
- Furan-2-carbaldehyde (substituted aldehyde)
- Mercaptoacetic acid (thiol-containing carboxylic acid)
Reaction Mechanism :
DCC facilitates the formation of an intermediate acylurea, accelerating intramolecular cyclization. The amine reacts with the aldehyde to form a Schiff base, which subsequently undergoes nucleophilic attack by the thiol group of mercaptoacetic acid. Cyclodehydration yields the target compound.Conditions :
Advantages :
- Rapid reaction kinetics due to DCC’s dehydrating efficiency.
- High purity without requiring column chromatography.
Optimization Strategies and Reaction Parameters
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., THF) enhance reaction rates in DCC-mediated synthesis, while toluene improves thermal stability during reflux. The use of PTSA in toluene protocols minimizes side reactions, such as oxidation of the thiadiazole ring.
Substituent Effects on Yield
The electronic nature of substituents on the aldehyde and amine precursors significantly impacts yields. Electron-withdrawing groups on the aldehyde (e.g., halogens) reduce steric hindrance, whereas bulky groups on the thiadiazole amine decrease reactivity.
Table 1: Yield Variation with Reaction Conditions
| Method | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC-Mediated | THF | DCC | 1.5 | 44 |
| Toluene Reflux | Toluene | PTSA | 24 | 38 |
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Applications and Biological Relevance
This compound has been evaluated as a precursor in antiviral drug discovery. Derivatives of this scaffold exhibit hepatitis C virus (HCV) NS5B RNA polymerase inhibition , with IC₅₀ values in the micromolar range. The compound’s planar structure facilitates intercalation into viral RNA, disrupting replication.
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action.
Synthesis and Structural Characterization
The compound is synthesized through a series of reactions involving thiadiazole derivatives and furan carboxamides. The synthesis methods include conventional heating and microwave-assisted techniques, with the latter showing enhanced yields and reaction rates. Structural characterization is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the formation of the desired compound .
In Vitro Studies
This compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, studies have demonstrated that this compound exhibits potent activity against human breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines. The MTT assay revealed that several derivatives showed IC50 values in the low micromolar range, indicating significant cytotoxicity .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6 | MCF-7 | 5.5 | Cell cycle arrest |
| 7 | HCT-116 | 4.2 | Apoptosis induction |
| 11a | PC-3 | 6.0 | VEGFR-2 inhibition |
The biological activity of this compound is primarily attributed to its interaction with the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Molecular docking studies have indicated that this compound binds effectively to VEGFR-2, leading to inhibition of its activity and subsequent reduction in tumor growth .
Other Biological Activities
In addition to anticancer properties, derivatives of this compound have been investigated for their antimicrobial and antifungal activities. The presence of the thiadiazole ring enhances the bioactivity against various bacterial strains and fungi. For instance, compounds have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal pathogens .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D-16 | Staphylococcus aureus | 12 µg/mL |
| D-20 | Escherichia coli | 15 µg/mL |
| D-14 | Candida albicans | 10 µg/mL |
Case Studies
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study reported the synthesis of several thiadiazole derivatives including this compound. The compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells. Further investigation revealed that it induced cell cycle arrest at the G2/M phase and promoted apoptosis through caspase activation .
Case Study 2: Antimicrobial Properties
Another research highlighted the antimicrobial potential of thiadiazole derivatives against various pathogens. The study found that certain compounds demonstrated MIC values lower than common antibiotics, suggesting their potential as alternative therapeutic agents .
Scientific Research Applications
Anticancer Applications
Research indicates that N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exhibits promising anticancer properties . Studies have shown its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action :
- Case Studies :
Antimicrobial Applications
In addition to its anticancer potential, this compound has shown significant antimicrobial activity against various pathogens.
- Antibacterial and Antifungal Activity :
- Compounds containing thiadiazole rings have been reported to exhibit activity against Gram-positive and Gram-negative bacteria as well as fungal strains .
- The compound's derivatives have been tested for their minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results .
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring undergoes selective oxidation at sulfur atoms under controlled conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Acidic, 50–60°C | Sulfoxide derivative | |
| mCPBA | Dichloromethane, RT | Sulfone derivative |
Key observations :
-
Oxidation preserves the furan ring’s integrity but modifies the thiadiazole’s electronic properties, enhancing electrophilicity for downstream reactions.
-
Sulfone derivatives exhibit improved thermal stability compared to sulfoxides.
Reduction Reactions
The carboxamide group and thiadiazole ring participate in reduction pathways:
| Reagent | Target Site | Product | Reference |
|---|---|---|---|
| LiAlH₄ | Carboxamide | Secondary amine | |
| H₂/Pd-C | Thiadiazole ring | Partially saturated thiadiazoline |
Notable outcomes :
-
Reduction of the carboxamide to an amine increases basicity, facilitating salt formation for pharmaceutical applications .
-
Partial hydrogenation of the thiadiazole ring alters conjugation, potentially modulating biological activity.
Nucleophilic Substitution
Electrophilic aromatic substitution (EAS) occurs preferentially on the furan ring:
| Electrophile | Position | Product | Reference |
|---|---|---|---|
| Bromine (Br₂) | C-5 (furan) | 5-Bromo-furan derivative | |
| Nitronium ion (NO₂⁺) | C-4 (furan) | 4-Nitro-furan derivative |
Mechanistic insights :
-
The furan’s electron-rich C-5 position is most reactive due to resonance stabilization of the intermediate.
-
Steric hindrance from the ethyl group on the thiadiazole directs substitution to the furan ring.
Functional Group Transformations
The carboxamide group participates in condensations and hydrolyses:
| Reaction Type | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | NaOH (aq.), Δ | Furan-2-carboxylic acid | |
| Condensation | POCl₃, DMF | Nitrile derivative |
Applications :
-
Hydrolysis to the carboxylic acid enables conjugation with amines or alcohols for prodrug synthesis .
-
Nitrile formation serves as an intermediate for heterocycle expansions .
Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency in synthetic modifications:
| Reaction | Conventional Time | Microwave Time | Yield Increase | Reference |
|---|---|---|---|---|
| Amide coupling | 12 h | 30 min | 22% | |
| Sulfonation | 8 h | 20 min | 18% |
Advantages :
Biological Activity Modulation via Structural Modifications
Reaction-driven structural changes correlate with bioactivity:
| Derivative | IC₅₀ (μM) vs. MCF-7 | Key Structural Change | Reference |
|---|---|---|---|
| Parent compound | 12.4 | Baseline | |
| 5-Bromo-furan derivative | 6.8 | Enhanced halogen bonding | |
| Sulfone derivative | 9.2 | Increased electrophilicity |
Trends :
-
Halogenation at the furan ring improves anticancer potency by 45% .
-
Sulfone derivatives show balanced cytotoxicity and solubility profiles.
Mechanistic Pathways
-
Anticancer activity : Thiadiazole derivatives inhibit VEGFR-2 kinase via competitive binding at the ATP pocket, as confirmed by molecular docking (binding energy: −9.2 kcal/mol) .
-
Antimicrobial action : Oxidation products disrupt microbial cell membranes via thiol interactions, with MIC values of 8–32 μg/mL against S. aureus .
Comparison with Similar Compounds
Key Findings and Trends
- Electron-Withdrawing Groups (e.g., nitro in 83c) enhance antimicrobial activity by improving target affinity and membrane penetration .
- Hybrid Scaffolds (e.g., benzofuran-thiadiazole) broaden therapeutic applications, particularly in oncology .
- Solubility Challenges in analogs like the valproate derivative underscore the importance of formulation strategies for clinical translation .
Q & A
Q. What are the standard synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-aminothiadiazole derivatives with activated furan-2-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) in aprotic solvents like DMF or THF. Key steps include refluxing with coupling agents (e.g., DCC) and purification via recrystallization or column chromatography. Structural confirmation relies on IR (C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (thiadiazole protons at δ 7.5–8.5 ppm, furan protons at δ 6.5–7.5 ppm), and HRMS .
Q. Which spectroscopic methods are essential for confirming the structure of this compound?
Multinuclear NMR (¹H, ¹³C) is critical for assigning protons and carbons in the thiadiazole and furan moieties. IR spectroscopy confirms carbonyl (C=O) and amide (N–H) functional groups. High-resolution mass spectrometry (HRMS) validates the molecular formula. For purity assessment, HPLC or TLC with UV detection is recommended .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Standard assays include cytotoxicity screening (MTT or SRB assays) against cancer cell lines (e.g., MCF-7, HepG2), antimicrobial testing via broth microdilution (MIC determination), and enzyme inhibition studies (e.g., VEGFR-2 or carbonic anhydrase inhibition). Dose-response curves and IC₅₀ values are calculated to quantify potency .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing thiadiazole-linked carboxamides?
Yield optimization requires systematic variation of reaction parameters:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : DMAP or triethylamine improves acylation efficiency.
- Temperature : Controlled heating (60–80°C) minimizes side reactions.
- Purification : Gradient recrystallization (e.g., ethanol/water mixtures) removes unreacted starting materials. Computational tools (DFT) can predict reactive sites to guide synthetic design .
Q. How to resolve contradictions in biological activity data across different cell lines?
Discrepancies may arise from cell-specific uptake mechanisms or metabolic differences. Mitigation strategies include:
Q. What computational approaches predict the binding affinity of this compound to target enzymes?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with active sites (e.g., VEGFR-2 or GSK-3β). DFT calculations (B3LYP/6-31G*) optimize geometries and electronic properties (HOMO-LUMO gaps). QSAR models correlate substituent effects (e.g., electron-withdrawing groups on thiadiazole) with activity trends .
Q. How to design analogs with improved selectivity for cancer cells over normal cells?
- Structural modifications : Introduce substituents (e.g., methyl, nitro) on the furan ring to modulate lipophilicity.
- Prodrug strategies : Mask polar groups (e.g., amides) with ester linkages for targeted activation.
- Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY) to track subcellular localization .
Q. What strategies improve aqueous solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
